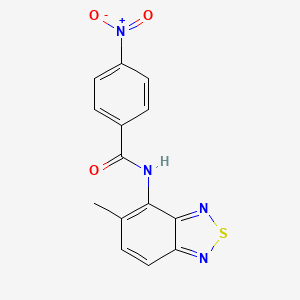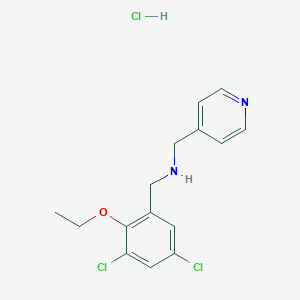![molecular formula C19H27NO2 B5548708 4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)
4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical belongs to a class of organic compounds known as azabicyclo octanes. These compounds are characterized by a structure that includes a nitrogen atom within a bicyclic framework, resembling a bridged bicyclic structure, which is known for various chemical and biological activities.
Synthesis Analysis
The synthesis of azabicyclo octane derivatives, including those related to the chemical , often involves multistep organic reactions. A typical synthesis approach might start from simpler bicyclic or monocyclic precursors, followed by functionalization reactions such as hydroxylation, alkylation, and carbonylation. For example, Nanjappan et al. (1992) discuss the synthesis of similar azabicyclo[2.2.2]octane derivatives, highlighting techniques that could be relevant for synthesizing the compound (Nanjappan, Ramalingam, & Nowotnik, 1992).
Molecular Structure Analysis
The molecular structure of azabicyclo octane compounds, including the one specified, can be analyzed through NMR, HRMS, and X-ray crystallography. These methods help to confirm the stereochemistry and molecular configuration. For instance, Wu et al. (2015) provide insights into the molecular structure characterization of a similar compound through NMR and X-ray crystallography (Wu, Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
Azabicyclo octane derivatives typically undergo reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present. The specific reactions would depend on the substituents attached to the azabicyclo octane core.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and optical rotation can be determined experimentally. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and drug formulation.
Chemical Properties Analysis
Chemical properties include acidity, basicity, reactivity towards different chemical agents, and stability under various conditions. These properties are influenced by the molecular structure and can be predicted based on the functional groups present in the molecule.
For further details and specific reactions or properties related to "4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol," direct examination of similar compounds and related chemical classes in scientific literature would be required, as direct references to this exact compound might be limited.
References:
Applications De Recherche Scientifique
Synthesis and Characterization
Research into the synthesis and characterization of complex organic compounds often involves the development of novel synthetic routes and methodologies. For example, studies on the synthesis of cyclopropene and cyclopropane esters aim at inhibiting mycolic acid biosynthesis, which is crucial for the survival of mycobacteria, indicating potential applications in developing anti-tuberculosis agents (Hartmann et al., 1994). Similarly, the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups demonstrates the importance of functionalized polymers in materials science and optoelectronics (Wagaman & Grubbs, 1997).
Molecular Structure and Reactivity
The detailed study of molecular structures, including conformational analysis and stereochemistry, is fundamental to understanding the reactivity and potential applications of complex organic molecules. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors showcases the critical role of stereochemistry in medicinal chemistry and drug development (Chen et al., 2010). Research on conformationally constrained dipeptide surrogates explores the relationship between molecular conformation and biological activity, which is vital for the design of peptide-based therapeutics (Cluzeau & Lubell, 2004).
Catalysis and Organic Transformations
The development of novel catalysts and catalytic processes is a crucial area of research with wide-ranging applications in synthetic organic chemistry. Studies on atom-transfer radical cyclizations and tandem ring-closing metathesis–radical cyclization reactions exemplify innovative approaches to constructing complex molecular architectures, which could be applicable in the synthesis of pharmacologically active compounds (Flynn et al., 1992).
Applications in Materials Science
Research on the synthesis of molecules with specific structural features, such as bicyclic and polycyclic frameworks, contributes to the development of new materials with potential applications in electronics, photonics, and nanotechnology. For example, the study on polysilacage derivatives as bulky mesogenic motifs demonstrates the impact of molecular design on the physical properties of materials, which is critical for the advancement of liquid crystal technology (Shimizu et al., 2008).
Orientations Futures
Research into azabicyclo[3.2.1]octane derivatives and related compounds is ongoing, due to their presence in many biologically active compounds . Future directions could include the development of new synthetic methods, exploration of their biological activity, and their potential use in the development of new drugs.
Propriétés
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-19(2,22)10-9-14-5-3-7-16(11-14)18(21)20-13-15-6-4-8-17(20)12-15/h3,5,7,11,15,17,22H,4,6,8-10,12-13H2,1-2H3/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBKDLPBCYSYJY-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC3CCCC2C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2C[C@@H]3CCC[C@H]2C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)


![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

